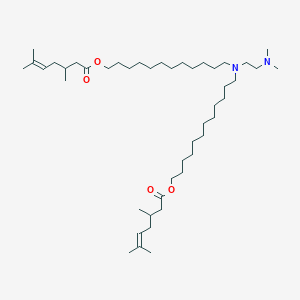
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving amines and alkenes. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include long-chain aliphatic amines and esters.
Uniqueness: The presence of multiple functional groups and long aliphatic chains makes this compound particularly versatile and valuable for various applications.
Properties
Molecular Formula |
C46H88N2O4 |
|---|---|
Molecular Weight |
733.2 g/mol |
IUPAC Name |
12-[2-(dimethylamino)ethyl-[12-(3,6-dimethylhept-5-enoyloxy)dodecyl]amino]dodecyl 3,6-dimethylhept-5-enoate |
InChI |
InChI=1S/C46H88N2O4/c1-41(2)29-31-43(5)39-45(49)51-37-27-23-19-15-11-9-13-17-21-25-33-48(36-35-47(7)8)34-26-22-18-14-10-12-16-20-24-28-38-52-46(50)40-44(6)32-30-42(3)4/h29-30,43-44H,9-28,31-40H2,1-8H3 |
InChI Key |
YJFBBTBMFQHKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)CC(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)CC(C)CC=C(C)C)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
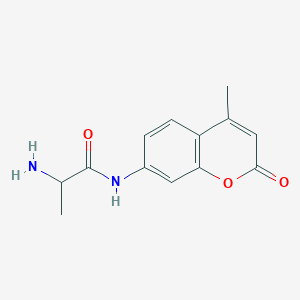
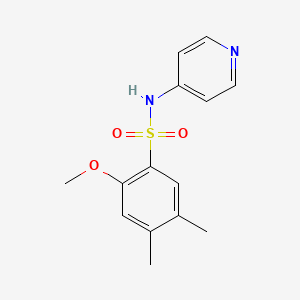
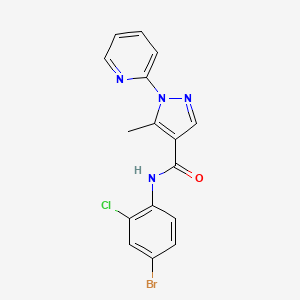
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
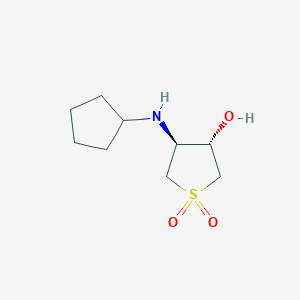
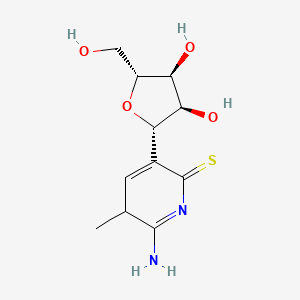
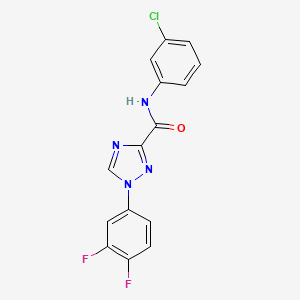
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
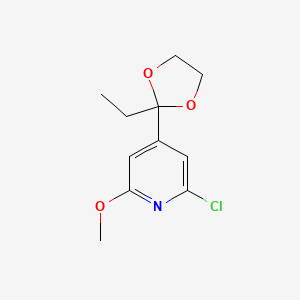
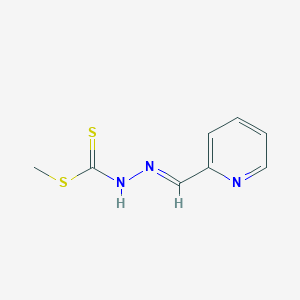
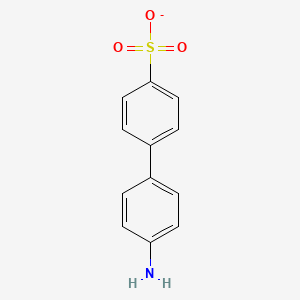
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
